molecular formula C21H21BrN2O3S B301099 5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

Numéro de catalogue B301099
Poids moléculaire: 461.4 g/mol
Clé InChI: BWZZYCZNIHZRHE-CUVVSLBBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one, also known as BMET, is a thiazolidinone derivative that has attracted attention due to its potential therapeutic applications. BMET has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Applications De Recherche Scientifique

5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has also been found to possess antimicrobial activity against a range of bacterial and fungal strains. Additionally, 5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells.

Mécanisme D'action

The mechanism of action of 5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is not fully understood. However, it is believed that 5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one exerts its pharmacological effects by modulating various signaling pathways. For example, 5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. 5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis.
Biochemical and Physiological Effects
5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one inhibits the growth of cancer cells and induces apoptosis by activating caspase-dependent pathways. 5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has also been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, 5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent pharmacological effects at low concentrations. Additionally, 5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been found to be stable under a range of conditions, making it suitable for use in various assays. However, there are also some limitations associated with the use of 5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one in lab experiments. For example, 5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has poor solubility in water, which can limit its bioavailability in vivo. Additionally, the mechanism of action of 5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is not fully understood, which can make it challenging to interpret experimental results.

Orientations Futures

There are several future directions for research on 5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one. One area of interest is the development of more potent derivatives of 5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one that exhibit improved pharmacological properties. Another area of research is the elucidation of the mechanism of action of 5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one, which could provide insights into its therapeutic potential. Additionally, there is a need for further studies to investigate the safety and efficacy of 5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one in vivo, which could pave the way for its use as a therapeutic agent in humans.

Méthodes De Synthèse

5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one can be synthesized using a simple one-pot reaction. The starting materials required for the synthesis are 3-bromo-4-methoxybenzaldehyde, 4-ethoxyaniline, and ethyl acetoacetate. The reaction is carried out by refluxing the starting materials in ethanol in the presence of a catalytic amount of piperidine. The reaction mixture is then cooled, and the resulting solid is filtered and recrystallized from ethanol to obtain 5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one in high yield.

Propriétés

Nom du produit

5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

Formule moléculaire

C21H21BrN2O3S

Poids moléculaire

461.4 g/mol

Nom IUPAC

(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-2-(4-ethoxyphenyl)imino-3-ethyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H21BrN2O3S/c1-4-24-20(25)19(13-14-6-11-18(26-3)17(22)12-14)28-21(24)23-15-7-9-16(10-8-15)27-5-2/h6-13H,4-5H2,1-3H3/b19-13-,23-21?

Clé InChI

BWZZYCZNIHZRHE-CUVVSLBBSA-N

SMILES isomérique

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)Br)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)Br)SC1=NC3=CC=C(C=C3)OCC

SMILES canonique

CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)Br)SC1=NC3=CC=C(C=C3)OCC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.